N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-12-4-2-3-11(9-12)5-6-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h2-4,7-9H,5-6,10H2,1H3,(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYSGXSCCZMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound belonging to the class of triazolopyrazines. This compound is characterized by its unique molecular structure, which includes a triazolo-pyrazine core and a methoxyphenyl substituent. The biological activity of this compound has garnered interest due to its potential therapeutic applications in various medical fields.
Chemical Structure
The compound's structure can be represented as follows:
This structure features:
- Triazolo-pyrazine core : Implicated in various biological activities.
- Hydroxy group : Enhances solubility and potential receptor interactions.
- Methoxyphenyl group : May contribute to specific biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Neurokinin Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK3) receptor, which is involved in pain perception and reproductive functions. Antagonism of this receptor can have therapeutic implications for anxiety and depression disorders.
- Renin Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit human renin, indicating potential applications in treating hypertension and related cardiovascular conditions.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound. Below are summarized findings from relevant research:
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Bouabdallah et al. | 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Antitumor activity against Hep-2 and P815 cell lines | IC50 = 3.25 mg/mL |
| Wei et al. | Ethyl derivatives of 1H-pyrazole | Cytotoxicity against A549 cell line | IC50 = 26 µM |
| Jin et al. | 1-substituted pyrazole derivatives | Significant binding to α and β-tubulin | IC50 = 7.01 ± 0.60 µM (HeLa) |
These studies indicate that compounds with structural similarities exhibit significant cytotoxic activities against various cancer cell lines.
The mechanism by which this compound exerts its effects likely involves:
- Receptor Interaction : Binding to neurokinin receptors may modulate neurotransmitter release and influence pain pathways.
- Enzyme Inhibition : Potential inhibition of renin could lead to decreased angiotensin II levels, impacting blood pressure regulation.
Pharmacokinetics and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and biological activity enhancement. The synthetic route typically includes:
- Formation of the triazolo-pyrazine core through cyclization reactions.
- Introduction of the hydroxy group via hydroxylation.
- Attachment of the methoxyphenyl group through coupling reactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Core Modifications: 8-Hydroxy vs. 8-Amino: Replacement of the 8-hydroxy group with an amino group (e.g., 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives) increases basicity and alters receptor binding profiles, as seen in adenosine A1/A2A receptor ligands . Triazolo-Pyrazine vs.
- Side Chain Variations :
- 3-Methoxyphenyl vs. Indole or Trifluoromethylbenzyl : The 3-methoxyphenyl group in the target compound offers moderate lipophilicity, whereas analogs like N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide () introduce bulkier aromatic systems, likely enhancing membrane permeability but reducing aqueous solubility . Trifluoromethyl groups (e.g., in ) increase metabolic stability and electronegativity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
